

FL104: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FL104 is a potent and selective non-peptidic agonist of the urotensin-II receptor (UT), a G-protein coupled receptor implicated in a variety of physiological processes, particularly cardiovascular function. This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of **FL104**. It details the evolution from an initial screening hit to a refined chemical entity, its mechanism of action, and the experimental protocols utilized in its evaluation. All quantitative data are presented in tabular format for clarity, and key biological and experimental pathways are visualized using diagrams.

Introduction: The Urotensinergic System

The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its receptor (UT), has garnered significant interest as a therapeutic target. U-II, an 11-amino acid cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date.[1] The UT receptor, also known as GPR14, is a class A G-protein coupled receptor (GPCR) that is widely expressed in cardiovascular tissues.[1] The activation of the UT receptor is primarily coupled through the $G\alpha q/11$ subunit, initiating a signaling cascade that results in intracellular calcium mobilization.[2][3] Given its potent physiological effects, the development of small molecule ligands for the UT receptor has been a key objective for researchers seeking to modulate this system for therapeutic benefit.



Discovery and Development of FL104

The development of **FL104** arose from a lead optimization effort following the discovery of the first non-peptidic UT receptor agonist, AC-7954.

The Lead Compound: AC-7954

AC-7954, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified through a high-throughput screening campaign of approximately 180,000 small molecules using a functional cell-based assay known as the Receptor Selection and Amplification Technology (R-SAT™) assay.[4][5] This assay measures receptor activation by detecting the expression of a co-transfected reporter gene. AC-7954 exhibited an EC50 of 300 nM for the human UT receptor.[5]

From Lead to FL104: A Ring-Opening Approach

Building upon the discovery of AC-7954, a research group led by Lehmann, Olsson, and Luthman sought to improve its potency and explore the structure-activity relationship (SAR). Their strategy involved the synthesis of ring-opened analogues of the isochromanone core of AC-7954.[6] This led to the synthesis of a series of compounds, among which was N-[1-(4-chlorophenyl)-3-(dimethylamino)-propyl]-4-phenylbenzamide, designated as compound 5d in their 2006 publication and later known as **FL104**.[6]

This novel series of non-peptidic agonists was evaluated for their activity at the UT receptor, again using the R-SAT™ assay. **FL104** emerged as a highly potent and efficacious compound. Further investigation revealed that the agonist activity resided in the (S)-enantiomer.[6] Subsequent work by the same group in 2007 utilized **FL104** as a scaffold for the parallel synthesis of a 30-membered library of amides to further explore the SAR of this chemical class. [7]

Mechanism of Action and Signaling Pathway

FL104 acts as a full agonist at the urotensin-II receptor. The binding of **FL104** to the UT receptor activates the $G\alpha q/11$ subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds



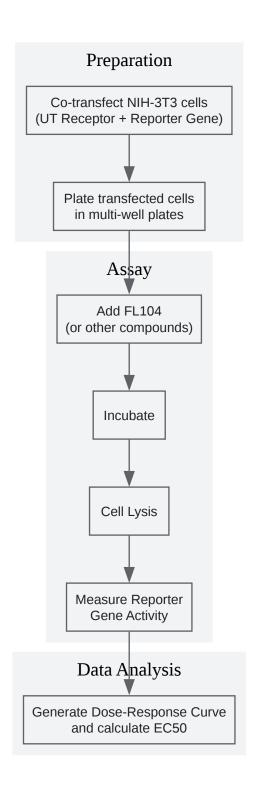




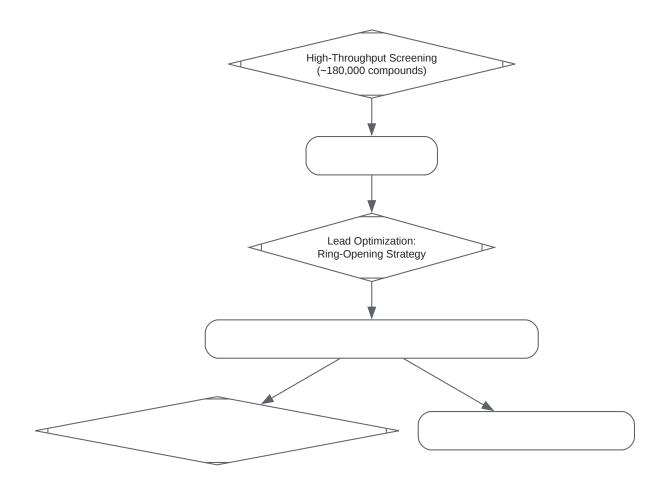
to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various downstream cellular responses.[2][3]











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